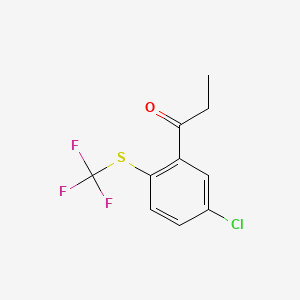
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS. It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-(trifluoromethylthio)benzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of solvents, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving halogenated compounds or ketones.
Comparison with Similar Compounds
1-(5-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(5-Chloro-2-(trifluoromethylthio)phenyl)ethanone or 1-(5-Chloro-2-(trifluoromethylthio)phenyl)butan-1-one share structural similarities.
Uniqueness: The presence of the trifluoromethylthio group and the specific positioning of the chloro group contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
CRXFVIMWSXXFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















